4-amino-7-chloro-3-phenyl-1H-quinolin-2-one
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Overview
Description
4-amino-7-chloro-3-phenyl-1H-quinolin-2-one is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of an amino group at the 4th position, a chlorine atom at the 7th position, and a phenyl group at the 3rd position on the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-7-chloro-3-phenyl-1H-quinolin-2-one typically involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with an appropriate amine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters and improved yield. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
4-amino-7-chloro-3-phenyl-1H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxide derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding amine derivatives.
Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-amino-7-chloro-3-phenyl-1H-quinolin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antimicrobial, anticancer, and antimalarial properties. It has shown promise in preclinical studies as a potential therapeutic agent.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-amino-7-chloro-3-phenyl-1H-quinolin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to the disruption of essential biochemical pathways. For example, it can inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair. This inhibition can result in the accumulation of DNA damage and ultimately cell death.
Comparison with Similar Compounds
Similar Compounds
4-amino-7-chloroquinoline: A simpler analogue without the phenyl group at the 3rd position.
7-chloro-4-quinolinamine: Another derivative with similar structural features but different substituents.
Uniqueness
4-amino-7-chloro-3-phenyl-1H-quinolin-2-one is unique due to the presence of the phenyl group at the 3rd position, which can influence its biological activity and chemical reactivity. This structural feature can enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C15H11ClN2O |
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Molecular Weight |
270.71 g/mol |
IUPAC Name |
4-amino-7-chloro-3-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C15H11ClN2O/c16-10-6-7-11-12(8-10)18-15(19)13(14(11)17)9-4-2-1-3-5-9/h1-8H,(H3,17,18,19) |
InChI Key |
BWKDZWYZDFTGJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=C(C=C(C=C3)Cl)NC2=O)N |
Origin of Product |
United States |
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